molecular formula C13H8ClFO B112936 4-(3-Chloro-4-fluorophenyl)benzaldehyde CAS No. 718628-28-5

4-(3-Chloro-4-fluorophenyl)benzaldehyde

Cat. No.: B112936
CAS No.: 718628-28-5
M. Wt: 234.65 g/mol
InChI Key: UANLRBFSWUEGFR-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)benzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to optimize the process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-4-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison: 4-(3-Chloro-4-fluorophenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .

Biological Activity

4-(3-Chloro-4-fluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C13H8ClFO. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research. Its unique substitution pattern, which includes both chlorine and fluorine atoms, imparts distinct chemical properties that influence its biological activity.

The compound has been shown to interact with several biological targets, particularly enzymes. Notably, it has been reported to engage with tyrosinase , an enzyme critical in melanin biosynthesis. This interaction can lead to significant changes in enzyme activity and gene expression, suggesting potential applications in dermatological treatments and pigmentation disorders.

Table 1: Key Biochemical Interactions of this compound

Biological Target Interaction Type Effect
TyrosinaseInhibitionReduced melanin production
Other EnzymesVariablePotential modulation of metabolic pathways

The mechanism of action of this compound primarily involves its role as an electrophile , allowing it to react with nucleophiles within biological systems. This reactivity can lead to the formation of covalent bonds with target biomolecules, altering their structure and function. Such interactions are crucial for its potential therapeutic effects .

Pharmacological Studies

Recent studies have explored the pharmacological potential of derivatives of this compound. For instance, compounds synthesized from this compound have demonstrated anticonvulsant activity in animal models. In a study involving various derivatives, specific compounds showed significant protection against induced seizures with minimal neurotoxicity, indicating a promising therapeutic profile for neurological disorders .

Table 2: Anticonvulsant Activity of Derivatives

Compound Dose (mg/kg) Protection Duration (h) Neurotoxicity
DH-11300.5Low
DH-12300.5Low
Other Compounds1004Moderate

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable building block in the synthesis of more complex organic molecules. Its derivatives are being investigated for various pharmaceutical applications, including:

  • Development of antidepressants and anticonvulsants .
  • Potential use as a probe in biochemical assays to study enzyme-catalyzed reactions .

Case Studies

  • Anticonvulsant Activity : A series of derivatives were tested for their anticonvulsant properties. Compounds such as DH-11 and DH-12 were particularly effective at low doses while exhibiting low neurotoxicity, highlighting the potential for developing new treatments for epilepsy .
  • Enzyme Interaction Studies : Research has shown that the compound's interaction with tyrosinase could be leveraged to develop skin-lightening agents or treatments for hyperpigmentation disorders.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANLRBFSWUEGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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